molecular formula C15H13N5O B2853923 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 2192744-85-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No. B2853923
CAS RN: 2192744-85-5
M. Wt: 279.303
InChI Key: UFTSUCATKGLPSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .


Molecular Structure Analysis

The molecular structure of similar compounds shows characteristic spectral features. For example, two doublets at δ 4.43 ppm and 4.71 ppm were due to methylene protons connecting the β-lactam ring with a triazole ring. The 13 C NMR spectrum showed 18 signals .


Chemical Reactions Analysis

The reaction of similar compounds involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have been used extensively in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have found broad applications . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their unique structural features allow them to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which also enhances its biological spectrum .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles have found broad applications . They have a wide range of therapeutic applications with ever-widening future scope across scientific disciplines .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique structural features and properties make them suitable for this application .

Materials Science

In materials science, 1,2,3-triazoles have found broad applications . Their unique structural features and properties make them suitable for this application .

Safety And Hazards

The safety and hazards of similar compounds are often provided in their respective Material Safety Data Sheets (MSDS). For example, some compounds have hazard statements like H315, H319, H335 .

properties

IUPAC Name

isoquinolin-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSUCATKGLPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline

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